methyl 5-bromo-2-oxo-3H-pyridine-3-carboxylate
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Overview
Description
Methyl 5-bromo-2-oxo-3H-pyridine-3-carboxylate is a heterocyclic organic compound with a pyridine ring structure It is characterized by the presence of a bromine atom at the 5th position, a keto group at the 2nd position, and a carboxylate ester group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-2-oxo-3H-pyridine-3-carboxylate typically involves the bromination of a pyridine derivative followed by esterification. One common method involves the bromination of 2-oxo-3H-pyridine-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The resulting brominated product is then esterified using methanol and a catalyst such as sulfuric acid to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-oxo-3H-pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as dimethylformamide (DMF) at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products Formed
Substitution: Formation of 5-amino-2-oxo-3H-pyridine-3-carboxylate or 5-thio-2-oxo-3H-pyridine-3-carboxylate.
Reduction: Formation of methyl 5-bromo-2-hydroxy-3H-pyridine-3-carboxylate.
Hydrolysis: Formation of 5-bromo-2-oxo-3H-pyridine-3-carboxylic acid.
Scientific Research Applications
Methyl 5-bromo-2-oxo-3H-pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: It is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-oxo-3H-pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromine atom and keto group play crucial roles in its binding affinity and specificity. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-2-oxo-3H-pyridine-3-carboxylate
- Methyl 5-fluoro-2-oxo-3H-pyridine-3-carboxylate
- Methyl 5-iodo-2-oxo-3H-pyridine-3-carboxylate
Uniqueness
Methyl 5-bromo-2-oxo-3H-pyridine-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective .
Properties
Molecular Formula |
C7H6BrNO3 |
---|---|
Molecular Weight |
232.03 g/mol |
IUPAC Name |
methyl 5-bromo-2-oxo-3H-pyridine-3-carboxylate |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(11)5-2-4(8)3-9-6(5)10/h2-3,5H,1H3 |
InChI Key |
KCOOZOCKHAEHKT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C=C(C=NC1=O)Br |
Origin of Product |
United States |
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